molecular formula C18H27NO3 B2918320 N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1351613-79-0

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2918320
CAS RN: 1351613-79-0
M. Wt: 305.418
InChI Key: OPNKKJFSYWINKW-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide, also known as CHEC, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CHEC is a synthetic compound that has been developed for its anti-inflammatory and analgesic properties.

Scientific Research Applications

Analytical Chemistry and Toxicology

In analytical chemistry and toxicology, compounds structurally related to N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide are often studied for their physicochemical properties and biological interactions. For instance, De Paoli et al. (2013) characterized psychoactive arylcyclohexylamines through various analytical techniques, highlighting the importance of understanding the chemical properties of novel substances for toxicological assessment and forensic analysis (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).

Pharmacokinetics and Drug Metabolism

Research into the pharmacokinetics and metabolism of similar compounds has been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator, providing valuable insights into the metabolic pathways and potential interactions of chemically related compounds (Wu, D., Wu, Z., Yang, J., Nair, V. A., Miller, D. D., & Dalton, J., 2006).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-22-16-10-7-14(8-11-16)9-12-18(21)19-13-17(20)15-5-3-2-4-6-15/h7-8,10-11,15,17,20H,2-6,9,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNKKJFSYWINKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

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